molecular formula C14H13ClFNO3 B13517284 Methyl 3-(2-chloroacetamido)-3-(4-ethynyl-2-fluorophenyl)propanoate

Methyl 3-(2-chloroacetamido)-3-(4-ethynyl-2-fluorophenyl)propanoate

Cat. No.: B13517284
M. Wt: 297.71 g/mol
InChI Key: LUGCRXGJUAZQKQ-UHFFFAOYSA-N
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Description

Methyl 3-(2-chloroacetamido)-3-(4-ethynyl-2-fluorophenyl)propanoate is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-chloroacetamido)-3-(4-ethynyl-2-fluorophenyl)propanoate typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the ethynyl group: This can be achieved through a Sonogashira coupling reaction, where an aryl halide reacts with an acetylene derivative in the presence of a palladium catalyst.

    Introduction of the chloroacetamido group: This step might involve the reaction of an amine with chloroacetyl chloride under basic conditions.

    Esterification: The final step could involve the esterification of the carboxylic acid with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-chloroacetamido)-3-(4-ethynyl-2-fluorophenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form a diketone.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloroacetamido group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or osmium tetroxide.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group might yield a diketone, while nucleophilic substitution of the chloroacetamido group could produce a variety of substituted amides.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying enzyme activity or protein interactions.

    Medicine: Potential use as a drug candidate or in drug delivery systems.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism by which Methyl 3-(2-chloroacetamido)-3-(4-ethynyl-2-fluorophenyl)propanoate exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity or function. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2-bromoacetamido)-3-(4-ethynyl-2-fluorophenyl)propanoate
  • Methyl 3-(2-chloroacetamido)-3-(4-ethynyl-2-chlorophenyl)propanoate
  • Methyl 3-(2-chloroacetamido)-3-(4-ethynyl-2-methylphenyl)propanoate

Uniqueness

Methyl 3-(2-chloroacetamido)-3-(4-ethynyl-2-fluorophenyl)propanoate is unique due to the presence of both the ethynyl and fluoro groups, which can impart distinct chemical and biological properties. These groups can influence the compound’s reactivity, stability, and interactions with biological targets.

Properties

Molecular Formula

C14H13ClFNO3

Molecular Weight

297.71 g/mol

IUPAC Name

methyl 3-[(2-chloroacetyl)amino]-3-(4-ethynyl-2-fluorophenyl)propanoate

InChI

InChI=1S/C14H13ClFNO3/c1-3-9-4-5-10(11(16)6-9)12(7-14(19)20-2)17-13(18)8-15/h1,4-6,12H,7-8H2,2H3,(H,17,18)

InChI Key

LUGCRXGJUAZQKQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C1=C(C=C(C=C1)C#C)F)NC(=O)CCl

Origin of Product

United States

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